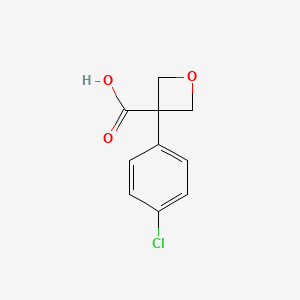

3-(4-Chlorophenyl)oxetane-3-carboxylic acid

Description

3-(4-Chlorophenyl)oxetane-3-carboxylic acid (CAS 1393534-20-7) is an oxetane-containing carboxylic acid derivative with a 4-chlorophenyl substituent. Its molecular formula is C₁₀H₉ClO₃, and it has a molecular weight of 212.63 g/mol . The compound is structurally characterized by a strained oxetane ring fused to a carboxylic acid group and a para-chlorinated aromatic ring. This combination of features makes it a valuable intermediate in medicinal chemistry, particularly in drug design, where oxetanes are prized for improving metabolic stability and solubility .

Key physical properties include storage recommendations (Sealed in dry, 2–8°C) and hazard classifications (H315-H319-H335 for skin/eye irritation and respiratory tract irritation) . Commercial availability is noted through suppliers like CymitQuimica and Shanghai Yuanye Bio-Technology, with prices ranging from €208/100 mg to ¥1502/100 mg .

Properties

IUPAC Name |

3-(4-chlorophenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDADFEOPIIBFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the 4-chlorophenyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst can lead to the formation of the oxetane ring, which is then further functionalized to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with ketone or aldehyde groups, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives .

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its oxetane ring structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and specialty chemicals .

2. Reagent in Organic Reactions

3-(4-Chlorophenyl)oxetane-3-carboxylic acid is utilized as a reagent in organic reactions, particularly in the creation of derivatives that may have enhanced biological activity or novel properties .

Biological Applications

1. Enzyme Interaction Studies

The structural features of this compound make it an interesting candidate for studying enzyme interactions and protein binding. Its unique characteristics may allow researchers to explore new pathways in drug design and development .

2. Potential Therapeutic Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The oxetane moiety's ability to mimic certain biological structures positions it as a potential bioisostere for carboxylic acids in medicinal chemistry .

Industrial Applications

1. Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals with specific properties tailored for various applications, including agrochemicals and materials science .

2. Intermediate for Synthesis

This compound acts as an intermediate in the synthesis of other functionalized oxetanes, which can be further modified to produce compounds with desired biological or chemical properties .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through the cyclization of 4-chlorobenzaldehyde with ethyl diazoacetate. The resulting compound was characterized using NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity .

In another research effort, derivatives of this compound were evaluated for their antimicrobial activity against various bacterial strains. Results indicated promising activity, suggesting potential applications in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile reagent with multiple reaction pathways |

| Biology | Enzyme interaction studies | Potential bioisostere for drug design |

| Industry | Production of specialty chemicals | Tailored properties for specific applications |

| Research | Antimicrobial activity evaluation | Promising results against bacterial strains |

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxetane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can act as a reactive site, facilitating binding to biological molecules. The 4-chlorophenyl group can enhance the compound’s affinity for certain targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

3-(4-Fluorophenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C₁₀H₉FO₃

- Molecular Weight : 196.18 g/mol

- CAS : 1393572-06-9

- Key Differences: Fluorine (lighter, more electronegative) vs. chlorine. Reduced molecular weight (196.18 vs. The para-fluoro substituent may enhance acidity of the carboxylic acid compared to meta-substituted analogs .

3-(4-Bromophenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C₁₀H₉BrO₃

- Molecular Weight : 257.08 g/mol

- CAS : 1393585-20-0

- Key Differences: Bromine’s larger atomic radius increases lipophilicity (logP) and molecular weight (257.08 vs.

3-(3-Chlorophenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C₁₀H₉ClO₃

- Molecular Weight : 212.63 g/mol

- CAS : 1393531-96-8

- Key Differences :

Alkyl- and Alkoxy-Substituted Analogs

3-(4-Methylphenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.22 g/mol

- CAS : 1416323-07-3

- Key Differences :

3-(3-Methoxyphenyl)oxetane-3-carboxylic Acid

- Molecular Formula : C₁₁H₁₂O₄

- Molecular Weight : 208.21 g/mol

- CAS : 1393583-52-2

- Key Differences :

Comparative Data Table

Research Findings

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) increase the acidity of the carboxylic acid, favoring salt formation and solubility in polar solvents. Para-substituted halogens exhibit stronger electronic effects than meta isomers .

- Lipophilicity : Bromine’s high atomic weight increases logP, making 4-bromo analogs more suitable for blood-brain barrier penetration, whereas methyl/methoxy groups balance hydrophobicity for oral bioavailability .

- Safety Profiles : Chloro- and bromo-substituted compounds share similar hazards (skin/eye irritation), but fluorine’s smaller size may reduce steric interactions in biological systems .

Biological Activity

3-(4-Chlorophenyl)oxetane-3-carboxylic acid is a chemical compound characterized by its unique oxetane ring structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and various applications in therapeutic contexts.

- Molecular Formula : CHClO

- Molecular Weight : 216.63 g/mol

- CAS Number : 1393534-20-7

- Physical State : Solid (white to yellow powder)

- Purity : >93.0% (GC)

The compound is sensitive to air and heat, necessitating careful handling and storage under inert conditions to maintain its integrity .

Synthesis

The synthesis of this compound typically involves the use of photoredox catalysis. Recent studies have reported successful methodologies for synthesizing oxetane derivatives, which include the formation of carboxylic acids through radical-mediated pathways. For instance, visible light-mediated reactions have been employed to facilitate the decarboxylative alkylation of oxetanes, yielding significant products with high efficiency .

Antimicrobial Properties

Research indicates that compounds containing oxetane structures exhibit notable antimicrobial activity. The biological evaluation of this compound has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In a study assessing a library of compounds for their inhibitory effects on M. tuberculosis, derivatives similar to this compound demonstrated minimal inhibitory concentrations (MICs) ranging from 6.9 µM to 23 µM .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. In vitro assays have shown that derivatives of oxetanes can inhibit key pathways involved in inflammation, such as the COX and LOX pathways. For example, analogues of this compound inhibited the production of pro-inflammatory mediators in cell models, suggesting its utility in managing inflammatory conditions .

Case Studies

- Antimicrobial Screening : A high-throughput screening study evaluated the efficacy of various oxetane derivatives against M. tuberculosis. The study highlighted that specific substitutions on the oxetane ring significantly influenced antimicrobial potency, with some derivatives achieving MICs below 10 µM .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of oxetane derivatives in a carrageenan-induced rat paw model. Results indicated that compounds similar to this compound exhibited substantial inhibition of edema formation, supporting their potential as therapeutic agents for inflammatory diseases .

Data Summary

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)oxetane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of oxetane-containing compounds often involves cyclization or ring-opening strategies. For analogs like this compound, a plausible route includes:

Condensation : React 4-chlorobenzaldehyde with a suitable precursor (e.g., malonic acid derivatives) to form a β-keto ester intermediate.

Cyclization : Use acid or base catalysis to form the oxetane ring. For example, trifluoroacetic acid (TFA) or sodium hydride (NaH) in anhydrous solvents like THF or DMF .

Hydrolysis : Convert the ester to the carboxylic acid using aqueous NaOH or HCl.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–80°C) and catalyst loading (e.g., 5–20 mol% palladium for cross-coupling steps) to balance yield and purity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Collect high-resolution data (≤1.0 Å) to confirm stereochemistry and hydrogen-bonding networks .

- Spectroscopy :

- NMR : Assign peaks using , , and 2D experiments (COSY, HSQC) to verify substituent positions and ring conformation.

- IR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C=O vibrations (~1700 cm) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps, dipole moments) and compare with experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps.

- Exposure Control : Avoid inhalation/contact with skin/eyes. If exposed, rinse eyes with water for 15+ minutes and seek medical attention. Store in airtight containers away from ignition sources .

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Segregate hazardous waste for incineration by certified facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform in vitro assays (e.g., enzymatic inhibition, cytotoxicity) across a concentration range (1 nM–100 µM) to establish EC or IC values. Use triplicate measurements to assess reproducibility .

- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester, amide, or halogen-substituted analogs) to isolate pharmacophoric groups responsible for activity. Compare results with computational docking studies (e.g., AutoDock Vina) .

- Meta-Analysis : Review literature for assay conditions (pH, temperature, cell lines) that may explain variability. For example, activity in cancer cells (e.g., MCF-7 vs. HeLa) may differ due to membrane permeability .

Q. What advanced techniques are suitable for studying its stability under physiological or extreme conditions?

- Methodological Answer :

- Forced Degradation Studies :

Thermal Stability : Heat samples (40–100°C) in buffer (pH 7.4) and analyze degradation products via LC-MS.

Photostability : Expose to UV light (254 nm) for 24+ hours; monitor changes by HPLC .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life. For example, calculate activation energy () from degradation rates at multiple temperatures .

Q. How can computational methods enhance mechanistic understanding of its reactivity?

- Methodological Answer :

- Reaction Pathway Modeling : Use Gaussian or ORCA software to simulate intermediates (e.g., oxetane ring-opening via acid catalysis). Compare transition states (TS) energies to identify rate-limiting steps .

- Solvent Effects : Conduct MD simulations (e.g., GROMACS) to assess solvation dynamics. Polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.